

Understanding the Gamma and X-ray Emissions of Iodine-125: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodine-125*

Cat. No.: *B085253*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radioactive decay properties of **Iodine-125** (I-125), with a specific focus on its gamma and X-ray emissions. Understanding these characteristics is crucial for its application in various fields, including biological assays, nuclear medicine imaging, and radiation therapy.

The Decay of Iodine-125: A Multi-Step Process

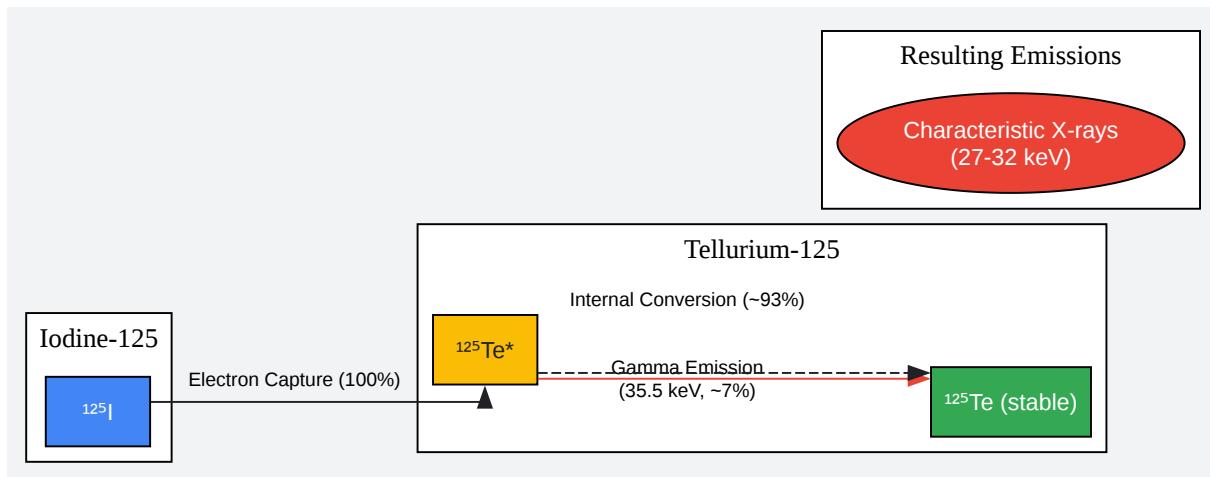
Iodine-125, a radioisotope of iodine with a half-life of 59.4 to 60.14 days, decays via electron capture to an excited state of Tellurium-125 (^{125}Te).^{[1][2][3][4][5]} This process does not directly lead to the ground state of ^{125}Te but rather to an intermediate excited state. The subsequent de-excitation of the ^{125}Te nucleus is responsible for the characteristic photon emissions of I-125.

The decay and subsequent emissions can be summarized as follows:

- Electron Capture: The I-125 nucleus captures an inner atomic electron, converting a proton into a neutron and thereby transforming into ^{125}Te . This process leaves the ^{125}Te nucleus in an excited state.^{[1][4][6][7]}
- De-excitation of ^{125}Te : The excited ^{125}Te nucleus, with a very short half-life of 1.6 nanoseconds, releases its excess energy to reach a stable ground state through two competing mechanisms^[1]:

- Gamma Emission: In approximately 7% of decays, the excited nucleus emits a gamma (γ) ray with an energy of 35.5 keV.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)
- Internal Conversion: More frequently, in about 93% of decays, the excitation energy is transferred to an orbital electron, which is then ejected from the atom.[\[1\]](#)[\[4\]](#) This ejected electron is known as a conversion electron. The vacancy left by the ejected electron is then filled by an electron from a higher energy level, leading to the emission of characteristic X-rays with energies ranging from 27 to 32 keV.[\[1\]](#)[\[8\]](#)[\[9\]](#) This process can also be accompanied by the emission of Auger electrons.

It is the resulting gamma rays and characteristic X-rays that are of primary interest for the various applications of I-125.


Quantitative Analysis of I-125 Emissions

The following table summarizes the key quantitative data associated with the gamma and X-ray emissions of **Iodine-125**.

Parameter	Value	Reference
Half-life	59.4 - 60.14 days	[1] [2] [3] [4] [5]
Decay Mode	Electron Capture (100%)	[1] [4] [6] [7]
Primary Gamma Ray Energy	35.5 keV	[1] [2] [4] [5]
Gamma Ray Abundance	~7%	[1] [2] [4] [5]
Characteristic X-ray Energies	27 - 32 keV	[1] [8] [9]
X-ray Abundance	~113% - 116% (due to multiple emissions per decay)	[2] [5] [10]
Average Photon Energy	~28 keV	[4]

Visualizing the Decay Pathway

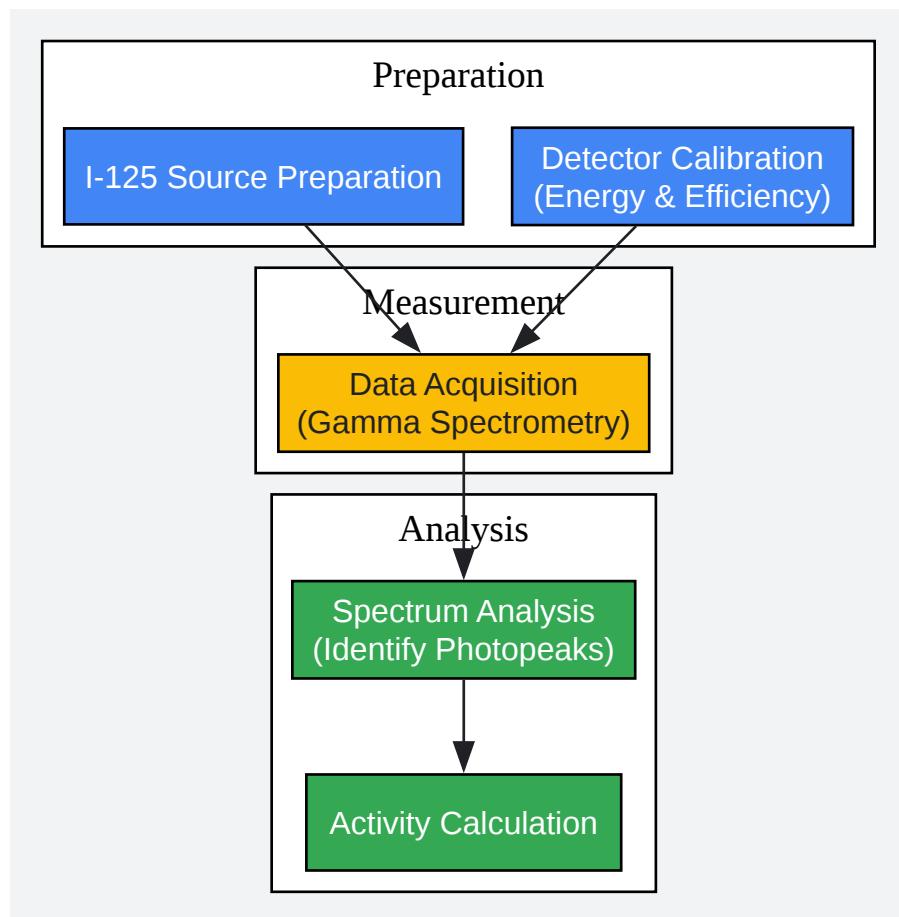
The decay scheme of **Iodine-125** can be visualized as a logical progression from the parent radionuclide to the stable daughter product, highlighting the key emissions.

[Click to download full resolution via product page](#)

Decay scheme of **Iodine-125**.

Experimental Protocols for Emission Measurement

The accurate measurement of the gamma and X-ray emissions of I-125 is critical for dosimetry, quality control of radiopharmaceuticals, and research applications. While specific protocols can vary depending on the experimental setup and objectives, the general methodology involves gamma spectrometry.


Key Instrumentation:

- **High-Purity Germanium (HPGe) Detectors:** These detectors are preferred for their excellent energy resolution, allowing for the clear separation of the closely spaced photopeaks of I-125's emissions.^{[11][12]} An HPGe detector with a thin carbon composite window is particularly effective for measuring the low-energy photons from I-125.^[11]
- **Sodium Iodide (NaI(Tl)) Scintillation Detectors:** While having lower energy resolution than HPGe detectors, NaI(Tl) detectors are widely used for their high efficiency and are suitable for routine measurements and contamination monitoring.^{[8][9][13]}

General Experimental Workflow:

- **Source Preparation:** The I-125 sample is prepared in a standardized geometry to ensure reproducible counting. For instance, samples can be immobilized in an epoxy matrix disc with a geometry matching that of a reference radioactive source.[11]
- **Detector Calibration:** The detector is calibrated for both energy and efficiency using certified radioactive sources with well-known gamma-ray energies and emission probabilities. A Barium-133 source is often used for calibrating in the energy range relevant to I-125.[11]
- **Data Acquisition:** The prepared I-125 source is placed at a defined distance from the detector, and the emitted photons are collected over a sufficient period to achieve good counting statistics. The detector output is processed by a multichannel analyzer to generate an energy spectrum.
- **Spectrum Analysis:** The resulting spectrum is analyzed to identify the characteristic photopeaks of I-125 (e.g., at ~27 keV, ~31 keV, and 35.5 keV). The area under each photopeak is proportional to the activity of the radionuclide. Any potential contaminants, such as Iodine-126, can also be identified and quantified.[11][12]
- **Activity Calculation:** The activity of the I-125 sample is calculated based on the net peak areas, the detector efficiency at the respective energies, and the emission probabilities of the measured photons.

The following diagram illustrates a generalized workflow for the gamma spectrometry of an I-125 sample.

[Click to download full resolution via product page](#)

Generalized workflow for I-125 gamma spectrometry.

Conclusion

A thorough understanding of the gamma and X-ray emissions of **Iodine-125** is fundamental for its safe and effective use in research and clinical settings. The well-defined energies and probabilities of its photon emissions allow for accurate detection and quantification, which are essential for applications ranging from radioimmunoassays to brachytherapy. The methodologies outlined in this guide provide a foundation for the precise characterization of I-125, ensuring the reliability of experimental and therapeutic procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodine-125 - Wikipedia [en.wikipedia.org]
- 2. hpschapters.org [hpschapters.org]
- 3. mirdsoft.org [mirdsoft.org]
- 4. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 5. uwyo.edu [uwyo.edu]
- 6. What is the mechanism of Iodine[I-125]? [synapse.patsnap.com]
- 7. Inhb.fr [Inhb.fr]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. facserv.mtsu.edu [facserv.mtsu.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. Gamma spectrometry of iodine-125 produced in IEA-R1 nuclear reactor, using HPGe detector and fixation into epoxy matrix disc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of radioactive purity of iodine-125 produced in the nuclear reactor IEA-R1 by the gamma spectrometry method and comparison with the international requirement [inis.iaea.org]
- 13. research.columbia.edu [research.columbia.edu]
- To cite this document: BenchChem. [Understanding the Gamma and X-ray Emissions of Iodine-125: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085253#understanding-the-gamma-and-x-ray-emissions-of-i-125>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com